molecular formula C21H22BrN3O3 B2687743 1-(3-Bromophenyl)-4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 2034576-18-4

1-(3-Bromophenyl)-4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No. B2687743
CAS RN: 2034576-18-4
M. Wt: 444.329
InChI Key: YCHGYPQXABMERW-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one, commonly known as BPIP, is a chemical compound that has been extensively researched for its potential therapeutic applications. BPIP has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Hydrogen-Bonding Patterns in Enaminones

Research on compounds structurally related to 1-(3-Bromophenyl)-4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one has shown that they exhibit interesting hydrogen-bonding patterns. These compounds, including (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone and its analogues, are characterized by intra- and intermolecular hydrogen bonding, which contributes to the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers. They also feature weak C-H...Br interactions that link molecules into chains, as well as additional weak Br...O, C-H...pi, and C-H...O interactions, further stabilizing the crystal structures (Balderson et al., 2007).

Synthesis Methods and Structural Analysis

A simple method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound of significant importance in medicinal chemistry, has been developed. This method offers a more straightforward approach compared to the complex, six-stage modification of 3-hydroxypiperidine previously known. This advancement highlights the growing interest in developing efficient synthesis methods for compounds related to 1-(3-Bromophenyl)-4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one (Smaliy et al., 2011).

Antibacterial Activity of Derivatives

Research has been conducted on the synthesis and antibacterial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives, which are closely related to the compound . These derivatives have shown promising results against a range of aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL. This indicates the potential of these compounds in the field of antimicrobial research (Bogdanowicz et al., 2013).

Synthesis of N-heterocycles

The intramolecular amidoseleniation of N-alkenyl imidates has been used to afford pyrrolidine and piperidine derivatives, which are structurally related to the compound in focus. This reaction proceeds under neutral conditions and results in good to excellent yields. It represents a novel approach for the synthesis of N-heterocycles, highlighting the versatility and potential applications of these compounds in various fields (Terao et al., 1986).

properties

IUPAC Name

1-(3-bromophenyl)-4-(4-pyridin-4-yloxypiperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O3/c22-16-2-1-3-17(13-16)25-14-15(12-20(25)26)21(27)24-10-6-19(7-11-24)28-18-4-8-23-9-5-18/h1-5,8-9,13,15,19H,6-7,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHGYPQXABMERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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